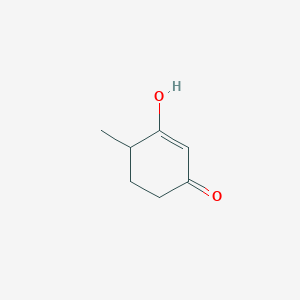

3-Hydroxy-4-methylcyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h4-5,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAISPBNIWWZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Development of Novel Synthetic Methodologies:researchers Are Continuously Seeking More Efficient and Regioselective Methods for Synthesizing These Compounds. One Reported Approach Involves a Four Step Sequence Starting from 4 Methylanisole, with the Key Step Being a Regioselective Photo Oxygenation Reaction Using Singlet Oxygen.researchgate.netthis Method Was Shown to Produce 4 Hydroxy 4 Methylcyclohex 2 En 1 One in High Yield.researchgate.netother Research Focuses on the Asymmetric Transfer Hydrogenation Ath of Cyclohexenones Using Bifunctional Ruthenium Catalysts to Prepare Enantiomerically Pure Isomers.mdpi.com

A summary of selected synthetic methods is presented below.

| Starting Material | Key Reaction/Reagents | Product | Reference |

| Isoprene (B109036) and 3-p-nitrobenzoyloxy-3-buten-2-one | Diels-Alder Reaction | 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) | researchgate.net |

| 4-methylanisole (B47524) | Birch Reduction, Hydrolysis, Photo-oxygenation, Reduction | 4-hydroxy-4-methylcyclohex-2-en-1-one | researchgate.net |

| Cyclohexenone | Asymmetric Transfer Hydrogenation (ATH) with Ruthenium catalysts | Enantiomers of 4-hydroxy-2-cyclohexanone derivatives | mdpi.com |

| Cyclohexanedione monoketal | α-Aminoxylation with nitrosobenzene (B162901) using (S)-proline | (R)-4-hydroxycyclohex-2-enone | researchgate.net |

Exploration of New Biological Activities:as New Synthetic Methods Make a Wider Variety of Substituted Cyclohexenones Available, Researchers Are Exploring Their Potential As Pharmaceutical Agents. for Example, Garsubellin A, Which Contains a Cyclohexanone Skeleton, is a Potent Inducer of Choline Acetyltransferase Chat and is Being Investigated for the Treatment of Alzheimer S Disease.beilstein Journals.orgthe Inherent Reactivity of the Cyclohexenone Core Makes It a Privileged Scaffold for Designing Enzyme Inhibitors and Other Therapeutic Molecules.mdpi.com

Established Synthetic Pathways to 3-Hydroxy-4-methylcyclohex-2-en-1-one

Established synthetic routes to the this compound core often rely on classical organic reactions that enable the formation of six-membered rings and the introduction of the required functional groups.

Aldol (B89426) Condensation Approaches to the Cyclohexenone Core

Intramolecular aldol condensation is a powerful tool for the synthesis of cyclic compounds, including cyclohexenones. study.comlibretexts.org This approach typically involves a 1,5-diketone that, upon treatment with a base, undergoes an intramolecular reaction to form a six-membered ring. masterorganicchemistry.comopenstax.org For the synthesis of 3-methylcyclohex-2-en-one, the precursor would be 2,6-heptanedione. study.com The reaction proceeds through the formation of an enolate which then attacks the second carbonyl group, leading to a cyclized β-hydroxy ketone that can subsequently dehydrate to the α,β-unsaturated ketone. youtube.comyoutube.com

The Robinson annulation is another classic method that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring. masterorganicchemistry.comwikipedia.orgnih.gov This reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone. wikipedia.org The initial Michael addition forms a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to yield the cyclohexenone product. youtube.com

| Reaction | Reactants | Key Intermediate | Product |

| Intramolecular Aldol Condensation | 1,5-Diketone (e.g., a substituted heptane-2,6-dione) | Cyclic β-hydroxy ketone | Substituted cyclohexenone |

| Robinson Annulation | Ketone and α,β-unsaturated ketone | 1,5-Dicarbonyl compound | Fused cyclohexenone system |

Ring-Closing Reactions for the Construction of the Cyclohexenone Moiety

While less common for the direct synthesis of this specific molecule, ring-closing metathesis (RCM) is a powerful method for the formation of cyclic alkenes, including those found in cyclohexenone structures. This reaction would involve a diene precursor that, in the presence of a suitable catalyst (e.g., a Grubbs catalyst), undergoes an intramolecular metathesis reaction to form the cyclic product. The strategic placement of functional groups on the acyclic precursor would be crucial to yield the desired this compound after cyclization and further transformations.

Approaches Involving Cyclization of Precursors to this compound

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful and stereocontrolled method for the synthesis of six-membered rings. researchgate.net By choosing an appropriately substituted diene and dienophile, a cyclohexene (B86901) ring with the desired substituents can be constructed. For instance, the reaction of a 1-substituted diene with a 2-substituted dienophile could potentially lead to a precursor that can be converted to this compound. The use of aminosiloxy dienes in Diels-Alder reactions has been shown to be highly effective for the synthesis of functionalized cyclohexenones. orgsyn.org

Novel and Advanced Synthetic Strategies for this compound

More recent synthetic efforts focus on the development of asymmetric and highly selective methods to access chiral derivatives of this compound.

Asymmetric Synthesis of Chiral Derivatives of this compound

The catalytic asymmetric synthesis of chiral cyclohexenones is an area of active research. Organocatalysis has emerged as a powerful tool for these transformations. For example, chiral amines can catalyze asymmetric Robinson annulations to produce enantioenriched cyclohexenones. Similarly, chiral catalysts can be employed in intramolecular aldol reactions to afford chiral products.

Biocatalytic approaches offer a green and highly selective alternative for the synthesis of chiral hydroxycyclohexenones. Enzymes such as ene-reductases and ketoreductases can be used for the asymmetric reduction of prochiral precursors. For instance, engineered Old Yellow Enzymes (OYEs) can catalyze the asymmetric reduction of 3-methyl-2-cyclohexen-1-one derivatives to yield (R)- or (S)-3-methylcyclohexanones with high enantiomeric excess. evitachem.com Subsequent chemo-enzymatic steps, such as Baeyer-Villiger oxidation and hydrolysis, can then be used to introduce the hydroxyl group at the desired position, leading to the chiral (S)-allylic alcohol. evitachem.com Dynamic kinetic resolutions (DKRs) using lipases can also be employed to resolve racemic mixtures of hydroxycyclohexenones, providing access to the desired enantiomer in high purity. evitachem.com

| Method | Catalyst/Enzyme | Key Transformation | Stereocontrol |

| Organocatalysis | Chiral amines/phosphines | Asymmetric Robinson annulation/Aldol condensation | High enantioselectivity |

| Biocatalysis | Ene-Reductases (e.g., OYEs) | Asymmetric reduction of C=C bond | >95% ee evitachem.com |

| Biocatalysis | Ketoreductases | Asymmetric reduction of C=O bond | Moderate to high ee |

| Dynamic Kinetic Resolution | Lipases (e.g., CAL-B) | Enantioselective acylation | Up to 99% ee evitachem.com |

Stereoselective and Regioselective Synthesis of this compound

Achieving high stereoselectivity and regioselectivity is a key challenge in the synthesis of polysubstituted cyclohexenones. Modern synthetic methods often employ directing groups or specific catalyst systems to control the outcome of the reaction. For instance, in Diels-Alder reactions, the choice of Lewis acid catalyst can influence the regioselectivity of the cycloaddition. Similarly, in aldol-type reactions, the use of specific metal enolates can control the stereochemistry of the newly formed chiral centers.

The synthesis of a specific isomer of a related compound, 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114), has been achieved from 4-methylanisole (B47524), with the key step being a regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one. researchgate.net This highlights the potential of using highly selective reactions to control the positioning of functional groups on the cyclohexenone ring.

Catalytic Methods in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient synthesis of cyclohexenone derivatives. For the preparation of this compound, both acid and base catalysis are instrumental, particularly in the context of the Robinson annulation, a powerful ring-forming reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation. masterorganicchemistry.comyoutube.com

In a potential pathway to this compound, a suitable 1,3-dicarbonyl compound would react with an α,β-unsaturated ketone under catalytic conditions. For instance, the reaction of a β-ketoester like ethyl 2-methylacetoacetate with methyl vinyl ketone could be envisioned. The choice of catalyst is crucial in directing the reaction towards the desired product and minimizing side reactions.

Base-Catalyzed Synthesis:

Base catalysis is commonly employed to facilitate the deprotonation of the 1,3-dicarbonyl compound, forming an enolate that initiates the Michael addition. Common bases include sodium ethoxide, potassium hydroxide, and tertiary amines like triethylamine (B128534). The subsequent intramolecular aldol condensation is also promoted by the basic medium.

Acid-Catalyzed Synthesis:

Acid catalysis can also be utilized, often promoting the reaction through the formation of an enol or enamine intermediate. Protic acids such as sulfuric acid or p-toluenesulfonic acid, as well as Lewis acids, can be effective. Organocatalysis, using chiral amines or amino acids like proline, has emerged as a powerful tool for asymmetric Robinson annulations, yielding enantiomerically enriched products. ub.edu This approach could be adapted for the stereoselective synthesis of this compound.

A hypothetical catalytic synthesis of a substituted cyclohexenone is presented in the table below, illustrating typical reaction parameters.

Table 1: Hypothetical Catalytic Robinson Annulation for a Substituted Cyclohexenone

| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-methylacetoacetate | Methyl vinyl ketone | Sodium ethoxide | Ethanol (B145695) | 25-50 | 65-75 |

| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | L-Proline | DMSO | Room Temp | ~70 (asymmetric) |

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green strategies can be implemented.

Atom Economy: The Robinson annulation is inherently atom-economical as it forms multiple carbon-carbon bonds in a single sequence with the loss of only a water molecule. masterorganicchemistry.com

Use of Safer Solvents: Traditional syntheses often employ volatile organic solvents. Green alternatives include water, supercritical fluids like carbon dioxide, or ionic liquids. wikipedia.org Solvent-free, mechanochemical approaches, such as ball milling, have also been successfully applied to Robinson annulations, significantly reducing solvent waste. researchgate.netias.ac.in

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. Organocatalysts and biocatalysts are particularly attractive in this regard.

Biocatalysis: The use of enzymes (biocatalysis) offers a highly selective and environmentally friendly approach to organic synthesis. acs.org For instance, the enzyme-catalyzed synthesis of 4-hydroxy-3-methoxycyclohex-2-en-1-one has been reported, highlighting the potential for biocatalytic routes to substituted cyclohexenones. qub.ac.uk This chemoenzymatic approach could potentially be adapted for the synthesis of this compound, offering high stereoselectivity under mild reaction conditions.

Table 2: Application of Green Chemistry Principles to Cyclohexenone Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels. |

| Alternative Reaction Media | Water, supercritical CO2, ionic liquids. | Reduced use of hazardous solvents. |

| Energy Efficiency | Microwave-assisted or ultrasonic synthesis. | Faster reaction times and lower energy consumption. |

| Biocatalysis | Use of enzymes for specific transformations. | High selectivity, mild conditions, biodegradable catalyst. |

Retrosynthetic Analysis of this compound and its Structural Analogues

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is based on the Robinson annulation. masterorganicchemistry.comresearchgate.net

The primary disconnection breaks the cyclohexenone ring at the α,β-unsaturated ketone moiety, which is characteristic of an aldol condensation product. A further disconnection at the β-position relative to the ketone points to a Michael addition. This leads back to a 1,5-diketone intermediate. This diketone can be further disconnected into a dicarbonyl compound and an α,β-unsaturated ketone.

This retrosynthetic approach identifies readily available precursors for the synthesis of the target molecule and its analogues, such as the Wieland-Miescher ketone. ub.eduucl.ac.uktandfonline.comucl.ac.uk

Scale-Up Considerations and Process Chemistry for the Synthesis of this compound

Transitioning a synthetic route from the laboratory to an industrial scale presents several challenges. For the synthesis of this compound, likely via a Robinson annulation, the following factors would need careful consideration:

Reaction Kinetics and Thermodynamics: Understanding the rate-limiting steps and the equilibrium position of the reaction is crucial for optimizing reaction time and yield.

Heat Transfer: The Robinson annulation is often exothermic. Efficient heat removal is critical on a large scale to prevent runaway reactions and ensure product quality. The choice of reactor design, such as a jacketed reactor with efficient stirring, is important.

Mass Transfer: In heterogeneous reactions, such as those involving a solid catalyst or immiscible liquids, ensuring efficient mixing is vital for achieving high conversion rates.

Process Intensification: Modern chemical manufacturing increasingly utilizes process intensification strategies to improve efficiency and safety. mdpi.com For the synthesis of this compound, this could involve the use of continuous flow reactors, which offer superior heat and mass transfer compared to batch reactors. unito.it Other enabling technologies like microwave or ultrasound irradiation could also be explored to accelerate the reaction. mdpi.com

Table 3: Key Considerations for the Scale-Up of Cyclohexenone Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Vessel | Glass flask | Jacketed steel reactor |

| Heating/Cooling | Heating mantle/ice bath | Internal coils/external jacket with heat transfer fluid |

| Mixing | Magnetic stirrer | Mechanical agitator (e.g., turbine, anchor) |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Work-up | Separatory funnel, rotary evaporator | Extraction columns, distillation units |

| Safety | Fume hood | Process safety management, relief systems |

Reactions at the Enone System of this compound

The enone moiety is an excellent Michael acceptor, susceptible to conjugate additions, and its double bond can participate in various addition and cycloaddition reactions.

Conjugate Addition Reactions (1,4-Addition)

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the enone system. The presence of the hydroxyl and methyl groups can influence the stereochemical outcome of these additions. A variety of nucleophiles, including organocuprates, thiols, and stabilized enolates, can be employed.

Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are soft nucleophiles that preferentially undergo 1,4-addition to enones over 1,2-addition to the carbonyl group. masterorganicchemistry.com The reaction of this compound with a Gilman reagent would be expected to yield a 3,4-disubstituted cyclohexanone (B45756). The stereoselectivity of the addition can be influenced by the existing stereocenter and the directing effect of the hydroxyl group, which can coordinate with the metal center of the reagent.

Thiol additions to hydroxy-substituted cycloalkenones have been reported to proceed readily. For instance, the reaction of 4-hydroxycyclohex-2-enone with thiols affords the corresponding syn-disubstituted cycloalkanones. researchgate.net This suggests that the conjugate addition of a thiol to this compound would likely proceed with a degree of stereocontrol, influenced by the hydroxyl group.

Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are also common Michael donors. In the presence of a base, these nucleophiles can add to the enone system of this compound to form a new carbon-carbon bond at the β-position.

| Nucleophile (Michael Donor) | Reagent/Conditions | Product Type |

| Organocuprate (e.g., (CH₃)₂CuLi) | Diethyl ether, low temperature | 3-Alkyl-4-methyl-3-hydroxycyclohexan-1-one |

| Thiol (e.g., R-SH) | Base catalyst | 3-(Alkylthio)-4-methyl-3-hydroxycyclohexan-1-one |

| Malonic Ester Derivative | Base (e.g., NaOEt) | 2-(3-Hydroxy-4-methyl-1-oxocyclohexan-2-yl)malonic acid derivative |

Cycloaddition Reactions

The double bond of the enone system can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing effect of the carbonyl group. It can react with a variety of dienes to form bicyclic adducts. The stereochemistry of the resulting cycloadduct is governed by the endo rule and the facial selectivity can be influenced by the substituents on the cyclohexenone ring.

For example, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would yield a substituted decalin system. The hydroxyl group can direct the approach of the diene, potentially leading to a high degree of stereoselectivity. Catalytic asymmetric versions of these cycloadditions are also possible, employing chiral Lewis acids to control the enantioselectivity of the reaction. researchgate.net

Interestingly, a Diels-Alder reaction has also been utilized in the synthesis of a related compound, 4-hydroxy-4-methylcyclohex-2-en-1-one, where it is the product of a reaction between isoprene (B109036) and a ketene (B1206846) equivalent. researchgate.net

| Diene | Reaction Type | Product Type |

| 1,3-Butadiene | [4+2] Cycloaddition (Diels-Alder) | Substituted octahydronaphthalen-2(1H)-one |

| Cyclopentadiene | [4+2] Cycloaddition (Diels-Alder) | Tricyclic adduct with a norbornene moiety |

| Danishefsky's Diene | [4+2] Cycloaddition (Diels-Alder) | Functionalized bicyclic system |

Electrophilic and Nucleophilic Additions to the Alkene

While conjugate addition is the most common reaction for the enone's alkene, direct electrophilic and nucleophilic additions can also occur under specific conditions.

Electrophilic Addition: The double bond can undergo reactions with electrophiles such as halogens (e.g., Br₂). The initial addition of a bromine atom would form a bromonium ion intermediate, which is then opened by a nucleophile. In the case of this compound, the intramolecular hydroxyl group could act as the nucleophile, leading to the formation of a cyclic ether. Alternatively, an external nucleophile from the reaction medium could attack.

Epoxidation: The alkene can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The directing effect of the allylic hydroxyl group can lead to stereoselective epoxidation, with the epoxide forming on the same face as the hydroxyl group. The resulting epoxy ketone is a versatile intermediate for further transformations.

| Reagent | Reaction Type | Product Type |

| Bromine (Br₂) | Electrophilic Addition | Dihalo- or Halohydrin-substituted cyclohexanone |

| m-CPBA | Epoxidation | Epoxy-ketone |

Transformations of the Hydroxyl Group in this compound

The secondary allylic hydroxyl group is a key site for functionalization, allowing for oxidation, esterification, and etherification reactions.

Selective Oxidation Reactions of the Hydroxyl Moiety

Selective oxidation of the secondary hydroxyl group to a ketone would yield a dicarbonyl compound, 4-methylcyclohex-2-ene-1,3-dione. Care must be taken to use mild oxidation conditions to avoid side reactions involving the enone system. Reagents that are selective for the oxidation of alcohols in the presence of other functional groups are preferred.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. wikipedia.org It is known for its mild reaction conditions and high yields in the oxidation of primary and secondary alcohols.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing alcohols to aldehydes and ketones at room temperature. wikipedia.orgorganic-chemistry.org It is compatible with a wide range of functional groups, making it suitable for a substrate like this compound.

| Reagent | Reaction Name | Product |

| DMSO, (COCl)₂, Et₃N | Swern Oxidation | 4-Methylcyclohex-2-ene-1,3-dione |

| Dess-Martin Periodinane | Dess-Martin Oxidation | 4-Methylcyclohex-2-ene-1,3-dione |

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers to modify the compound's properties or to introduce a protecting group for subsequent reactions.

Esterification: Standard esterification methods, such as reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, can be employed. The Mitsunobu reaction offers a mild alternative for the esterification of alcohols with inversion of stereochemistry. wikipedia.org This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

Etherification: The formation of an ether can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. For the synthesis of silyl (B83357) ethers, which are often used as protecting groups, the alcohol can be treated with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base like triethylamine or imidazole. wikipedia.org

| Reaction Type | Reagent/Conditions | Product Type |

| Esterification | Acyl chloride, pyridine | Ester |

| Esterification (Mitsunobu) | Carboxylic acid, PPh₃, DEAD/DIAD | Inverted Ester |

| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | Ether |

| Silyl Ether Formation | Silyl chloride (e.g., TMSCl), base (e.g., Et₃N) | Silyl Ether |

Substitutions at the Hydroxyl Group

The tertiary hydroxyl group of this compound is a key site for functionalization, enabling the introduction of a variety of substituents through etherification and esterification reactions. These transformations are crucial for modifying the compound's properties and for creating intermediates for more complex syntheses.

A prominent method for such substitutions is the Mitsunobu reaction, which facilitates the conversion of alcohols into esters, ethers, and other derivatives with a characteristic inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction employs a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The process begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then deprotonates the nucleophile (e.g., a carboxylic acid for esterification) to form an ion pair. The alcohol is subsequently activated by the phosphonium (B103445) species, making the hydroxyl group a good leaving group (as a phosphonium oxide precursor). Finally, the conjugate base of the nucleophile displaces this leaving group in an Sₙ2 reaction, resulting in the substituted product. organic-chemistry.org

O-Alkylation (Ether Formation): The formation of ethers from the hydroxyl group can be achieved under various conditions. Selective O-alkylation can be challenging due to the potential for competing reactions at other sites. Reaction conditions, such as the choice of base and solvent, play a critical role. For instance, in related heterocyclic systems, the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) has been shown to favor O-alkylation over N-alkylation. nih.gov

O-Acylation (Ester Formation): Esterification of the hydroxyl group is a common transformation. The Mitsunobu reaction is particularly effective for this purpose, coupling the alcohol with a carboxylic acid. nih.govresearchgate.net This method is valued for its mild conditions and high stereoselectivity.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| O-Alkylation (Mitsunobu) | R-OH, PPh₃, DEAD/DIAD, THF | Ether | Stereochemical inversion; mild conditions. |

| O-Alkylation (Williamson) | NaH, R-X, THF/DMF | Ether | Requires strong base; suitable for primary alkyl halides. |

| O-Acylation (Mitsunobu) | R-COOH, PPh₃, DEAD/DIAD, THF | Ester | Stereochemical inversion; high yield. |

| O-Acylation (Standard) | Acyl chloride, Pyridine, CH₂Cl₂ | Ester | Common and straightforward method. |

Reactions at the Ketone Functionality of this compound

The ketone group, part of an α,β-unsaturated system, is another major site of reactivity, susceptible to reduction and condensation reactions to form a range of derivatives.

Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound can yield allylic alcohols, which are valuable synthetic intermediates. The stereochemical outcome of this reduction is of significant interest.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for converting ketones to secondary alcohols. masterorganicchemistry.comyoutube.comyoutube.com For α,β-unsaturated ketones, a common side reaction is the 1,4-conjugate reduction of the double bond. masterorganicchemistry.com To achieve a chemoselective 1,2-reduction of the carbonyl group, the Luche reduction, which uses NaBH₄ in the presence of a Lewis acid like cerium(III) chloride (CeCl₃), is often employed. This method enhances the electrophilicity of the carbonyl carbon, favoring its reduction over the alkene. masterorganicchemistry.com

Given the presence of the hydroxyl group at the γ-position, diastereoselective reductions are possible through substrate-directing effects. Reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) are known to reduce β-hydroxy ketones to their corresponding anti-diols with high diastereoselectivity. researchgate.net This selectivity arises from an intramolecular hydride delivery mechanism, where the reducing agent coordinates to the existing hydroxyl group and delivers the hydride to the carbonyl from a specific face of the molecule. researchgate.net This principle can be applied to achieve stereocontrol in the reduction of this compound to form a specific diastereomer of the corresponding diol.

| Method | Reagents | Product | Selectivity |

|---|---|---|---|

| Standard Reduction | NaBH₄, MeOH | 4-Methylcyclohex-2-ene-1,3-diol | Mixture of diastereomers possible. |

| Luche Reduction | NaBH₄, CeCl₃, MeOH | 4-Methylcyclohex-2-ene-1,3-diol | Chemoselective for 1,2-reduction of the carbonyl. masterorganicchemistry.com |

| Diastereoselective Reduction | (CH₃)₄N(OAc)₃BH | Specific diastereomer of 4-Methylcyclohex-2-ene-1,3-diol | High diastereoselectivity directed by the existing hydroxyl group. researchgate.net |

Formation of Imines, Oximes, and Hydrazones

The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles to form imines, oximes, and hydrazones. These reactions typically involve the acid-catalyzed addition of the amine derivative to the carbonyl carbon, followed by dehydration.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. wikipedia.org This transformation is a standard method for the characterization and protection of ketones.

Imine Formation: Imines (or Schiff bases) are formed by reacting the ketone with a primary amine (R-NH₂) under acidic conditions. This reaction is reversible.

Hydrazone Formation: Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. organic-chemistry.org These derivatives are often crystalline solids, which historically aided in the identification of aldehydes and ketones. The reaction of 4-hydroxy-1,3-oxazin-6-ones with hydrazine has been shown to depend on the solvent, leading to different heterocyclic products. researchgate.net

Functionalization Strategies for this compound

Beyond reactions at its specific functional groups, this compound can undergo a range of transformations that install new carbon-carbon or carbon-heteroatom bonds, further showcasing its versatility.

Carbon-Carbon Bond Formation Reactions (e.g., Alkylation, Acylation, Cross-Coupling)

Alkylation and Acylation: These reactions typically proceed through the formation of an enolate. For an α,β-unsaturated ketone, deprotonation can occur at either the α-carbon or the γ-carbon (via conjugation), leading to two possible enolates. stackexchange.com The regioselectivity of the subsequent alkylation or acylation depends on the reaction conditions. Kinetically controlled conditions (strong, bulky base at low temperature) often favor deprotonation at the less-hindered α-position, while thermodynamically controlled conditions (weaker base, higher temperature) can lead to the more substituted, thermodynamically stable γ-enolate. stackexchange.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming C-C bonds. wikipedia.orgnih.govyoutube.com These reactions typically couple an organometallic reagent with an organic halide or triflate. nih.gov To engage this compound in such a reaction, it would first need to be converted into a suitable substrate, for example, by transforming the enone into a vinyl halide or vinyl triflate. Cyclic enones have been noted as potentially challenging substrates in some nickel-catalyzed coupling reactions. acs.org

| Reaction | Typical Reagents | Intermediate | Product |

|---|---|---|---|

| α-Alkylation | LDA, THF, -78°C; then R-X | Kinetic Enolate | α-Alkyl-γ-hydroxyenone |

| γ-Alkylation | NaH, THF, reflux; then R-X | Thermodynamic Enolate | γ-Alkyl-γ-hydroxyenone |

| Suzuki Coupling | Vinyl triflate derivative, R-B(OH)₂, Pd catalyst, Base | Organoborane | Substituted cyclohexenone |

Heteroatom Functionalization (e.g., Halogenation, Sulfonylation)

Halogenation: The alkene moiety in the cyclohexenone ring can undergo halogenation. The addition of halogens like Br₂ or Cl₂ typically proceeds through a cyclic halonium ion intermediate. youtube.comyoutube.com This mechanism leads to anti-addition, where the two halogen atoms add to opposite faces of the double bond. youtube.com When the reaction is performed in a nucleophilic solvent like water, a halohydrin is formed. The reaction is regioselective, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the original double bond, and the halogen adds to the less substituted one. youtube.com

Sulfonylation: This reaction occurs at the hydroxyl group, converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, much better than the original hydroxyl group, making the compound susceptible to nucleophilic substitution or elimination reactions.

Rearrangement Reactions and Tautomerism Involving this compound

The chemical behavior of this compound is characterized by its potential to undergo rearrangement reactions and to exist in tautomeric forms. These transformations are fundamental to its reactivity and are influenced by factors such as solvent, temperature, and the presence of acid or base catalysts.

This compound, an α,β-unsaturated ketone, can exhibit keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in constitutional isomers that are in dynamic equilibrium.

For α,β-unsaturated ketones like this compound, several enol forms are theoretically possible due to the presence of multiple abstractable protons. The equilibrium between the keto and enol forms is typically influenced by the relative stability of each tautomer. In most simple ketones, the keto form is thermodynamically more stable and therefore predominates. stackexchange.com

Two principal enol tautomers can be envisioned for the related compound, 4-methylcyclohex-2-en-1-one, which provides a model for understanding the tautomerism of this compound. stackexchange.com Abstraction of an α-proton from the carbon adjacent to the carbonyl group (C6) would lead to one enol form. Alternatively, abstraction of a γ-proton from the methyl group (C4), facilitated by the conjugated system, can also occur. stackexchange.com The stability of these enol forms is influenced by factors such as the degree of substitution of the double bonds and potential intramolecular hydrogen bonding. stackexchange.com For this compound, the presence of the hydroxyl group at C3 introduces the possibility of additional tautomeric forms, including a dienol.

The tautomeric equilibrium can be significantly affected by the solvent. For instance, studies on other keto-enol systems have shown that polar aprotic solvents can favor the keto form, while non-polar solvents may favor the enol form. youtube.com Furthermore, the presence of substituents can dramatically shift the equilibrium. For example, in some highly substituted 1,3,5-trihydroxybenzene systems, a significant population of the keto tautomer has been observed. rsc.org

Table 1: Possible Tautomeric Forms of this compound

| Tautomer Name | Key Structural Feature |

| 3-Hydroxy-4-methylcyclohex-2,5-dien-1-one | Enol form from deprotonation at C6 |

| 1,3-Dihydroxy-4-methylcyclohexa-1,3-diene | Dienol form |

| 3-Hydroxy-4-(methylene)cyclohex-2-en-1-ol | Enol form from deprotonation of the methyl group |

This table is illustrative of potential tautomers and is not based on experimentally determined equilibrium concentrations for this specific compound.

Substituted cyclohexenones are known to undergo a variety of rearrangement reactions, which can be induced by heat, acid, or light. These reactions often lead to the formation of new ring systems or isomers.

Photochemical Rearrangements: One of the well-documented photochemical reactions of 4,4-disubstituted cyclohexenones is the "lumiketone" or Type A rearrangement. sciensage.info This reaction typically proceeds via a triplet excited state and involves a bond reorganization to form a bicyclo[3.1.0]hexan-2-one derivative. sciensage.info While this compound is not a 4,4-disubstituted cyclohexenone, the principles of photochemical rearrangements in cyclohexenone systems are relevant. Other photochemical reactions of cyclohexenones can include ring contractions to form cyclopentenones. sci-hub.se

Acid-Catalyzed Rearrangements: Acid-catalyzed rearrangements of hydroxy-substituted cyclohexadienones are known to occur. rsc.org For example, the treatment of certain p-quinols with boron trifluoride has been shown to yield spiro-diketones. rsc.org The presence of both a hydroxyl group and an enone system in this compound suggests that it could undergo complex rearrangements in the presence of acid, potentially involving dehydration, carbocation formation, and subsequent skeletal reorganization.

Sigmatropic Rearrangements: uci.eduuci.edu-Sigmatropic rearrangements, such as the oxy-Cope rearrangement, are powerful tools in the synthesis of substituted cyclohexenones. acs.org These concerted, thermally or catalytically induced reactions involve the reorganization of six pi electrons over a six-atom framework. While often used in a synthetic context to build the cyclohexenone ring, the potential for such rearrangements should be considered as a possible transformation of this compound under certain conditions, particularly if it can be converted into a suitable diene-alkoxide precursor.

Other Rearrangements: The Beckmann rearrangement, which converts an oxime to an N-substituted amide, is a classic rearrangement that could be applied to a derivative of this compound. masterorganicchemistry.comwiley-vch.de For instance, the corresponding oxime could be synthesized and then subjected to acidic conditions to induce rearrangement.

Table 2: Overview of Potential Rearrangement Reactions for Cyclohexenone Systems

| Rearrangement Type | Inducing Conditions | Potential Product Type |

| Lumiketone (Type A) | Photochemical | Bicyclo[3.1.0]hexan-2-one derivative |

| Acid-Catalyzed | Acidic | Isomeric ketones, spiro compounds |

| uci.eduuci.edu-Sigmatropic | Thermal or Catalytic | Rearranged cyclohexenone isomer |

| Beckmann | Acidic (on oxime derivative) | Lactam |

This table outlines general classes of rearrangements applicable to cyclohexenone frameworks and their potential outcomes.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Studies and Complex Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and its application to 3-Hydroxy-4-methylcyclohex-2-en-1-one and its derivatives provides a wealth of information. nih.gov Standard one-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the basic carbon skeleton and proton environments. For the parent compound, the ¹H NMR spectrum in CDCl₃ typically shows a broad singlet for the olefinic proton around 5.28 ppm, a multiplet for the methylene (B1212753) protons between 2.12 and 2.66 ppm, and a singlet for the methyl group at approximately 1.62 ppm. The ¹³C NMR spectrum is characterized by signals for the carbonyl carbon (around 212.2 ppm), the olefinic carbons (136.5 and 131.6 ppm), and the carbon bearing the hydroxyl group, among others. researchgate.net

In more advanced research, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals, especially for complex derivatives. These techniques are critical in determining the connectivity of atoms within the molecule.

Furthermore, NMR is a powerful tool for mechanistic studies of reactions involving this compound. ed.ac.uk In situ NMR monitoring allows for the real-time tracking of reactants, intermediates, and products, providing kinetic and mechanistic data. nih.gov For instance, in studying the reaction of a cyclohexanone (B45756) with a nitroalkene, ¹H NMR spectroscopy was used to monitor the progress of the reaction and identify the formation of nitrocyclobutane (B1338332) intermediates. acs.org This approach can be applied to investigate reactions such as Michael additions, aldol (B89426) condensations, or Grignard reactions involving this compound, offering deep insights into the reaction pathways. The use of isotopes, such as deuterium (B1214612) labeling, in conjunction with NMR can further elucidate reaction mechanisms. nih.gov

| Nucleus | Technique | Application in the Study of this compound |

|---|---|---|

| ¹H | 1D NMR | Determination of proton chemical shifts and coupling constants, providing information on the electronic environment and connectivity of protons. |

| ¹³C | 1D NMR | Identification of the carbon skeleton and the chemical environment of each carbon atom. |

| ¹H-¹H COSY | 2D NMR | Establishing proton-proton coupling networks, confirming the connectivity of adjacent protons. |

| ¹H-¹³C HSQC | 2D NMR | Correlating directly bonded proton and carbon atoms. |

| ¹H-¹³C HMBC | 2D NMR | Identifying long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together molecular fragments. |

| NOESY/ROESY | 2D NMR | Determining the spatial proximity of protons, which is essential for stereochemical assignments in complex derivatives. |

Utility of Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the context of this compound, MS is invaluable for confirming the identity of the compound and its derivatives, as well as for monitoring the progress of chemical reactions.

Electron ionization (EI) mass spectrometry of related cyclohexenone derivatives often shows characteristic fragmentation patterns that can aid in structure elucidation. For instance, the mass spectrum of 4-(3-hydroxybutyl)-3,5,5-trimethyl-2-cyclohexen-1-one displays a molecular ion peak and various fragment ions corresponding to the loss of water, methyl groups, and other neutral fragments.

In research settings, mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for reaction monitoring. It allows for the rapid identification of products and byproducts in a reaction mixture, even at very low concentrations. For example, in the synthesis of derivatives of this compound via a Grignard reaction, LC-MS could be used to monitor the consumption of the starting material and the formation of the desired alcohol product. pearson.com This real-time analysis enables the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry.

Moreover, advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, providing further structural information and aiding in the identification of unknown products or reaction intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.

| Technique | Information Obtained | Application in Research |

|---|---|---|

| Electron Ionization (EI)-MS | Molecular weight and fragmentation pattern. | Structural elucidation and compound identification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds in a mixture. | Analysis of reaction mixtures and purity assessment. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile compounds in a mixture. | Reaction monitoring, product identification, and kinetic studies. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass and elemental composition. | Unambiguous confirmation of molecular formulas for new derivatives. |

X-ray Crystallography for Absolute Stereochemical Assignments of this compound Derivatives

X-ray crystallography is an unparalleled technique for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing the absolute stereochemistry of a chiral molecule. For derivatives of this compound that are crystalline and contain stereocenters, single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. libretexts.org

In a study on the stereocontrolled synthesis of a 2,3,3-trisubstituted cyclohexanone, X-ray crystallography was instrumental in confirming the relative and absolute stereochemistry of the final product. rsc.org Similarly, the crystal structures of 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives have been elucidated, confirming their cis and trans configurations. mdpi.com These examples highlight the power of X-ray crystallography in resolving complex stereochemical questions.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This allows for the determination of bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of the molecule's structure in the solid state. For chiral molecules, the data can be used to determine the absolute configuration (R or S) at each stereocenter, often by using anomalous dispersion effects.

While obtaining suitable crystals for X-ray analysis can be a challenge, the definitive nature of the results makes it an invaluable tool in stereochemical research on complex derivatives of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Advanced Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular structure and bonding.

IR spectroscopy is particularly useful for identifying the key functional groups in this compound and its derivatives. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The α,β-unsaturated ketone moiety gives rise to a strong carbonyl (C=O) stretching absorption typically between 1650 and 1685 cm⁻¹ and a C=C stretching absorption around 1600-1640 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with large changes in dipole moment, strong Raman scattering is associated with large changes in polarizability. Thus, non-polar or symmetric bonds often give rise to strong Raman signals.

In advanced studies, vibrational spectroscopy can be combined with computational methods, such as Density Functional Theory (DFT), to achieve a more detailed understanding of the vibrational spectra. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of complex vibrational modes. mdpi.com This combined experimental and theoretical approach can be used to study the effects of substitution on the vibrational properties of this compound derivatives and to investigate intermolecular interactions such as hydrogen bonding.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) | IR |

| Carbonyl (C=O) | C=O stretch | 1650-1685 (strong) | IR, Raman |

| Alkene (C=C) | C=C stretch | 1600-1640 | IR, Raman |

| Alkyl (C-H) | C-H stretch | 2850-3000 | IR, Raman |

Chiroptical Methods (e.g., ECD, ORD) for Stereochemical Research on this compound

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful techniques for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. For α,β-unsaturated ketones like this compound, the n→π* and π→π* electronic transitions of the enone chromophore give rise to characteristic ECD signals that can be used to determine the absolute configuration of the molecule. acs.org

ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve is related to the ECD spectrum through the Kronig-Kramers relations.

In modern stereochemical research, experimental ECD and ORD data are often compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.govnih.gov This approach involves first determining the stable conformations of the molecule through computational modeling and then calculating the chiroptical properties for each conformer. The calculated spectra are then Boltzmann-averaged to generate a final theoretical spectrum that can be compared with the experimental data. A good match between the experimental and theoretical spectra allows for a confident assignment of the absolute configuration. researchgate.netrsc.org This combined experimental and computational approach is a powerful tool for the stereochemical elucidation of chiral derivatives of this compound, especially when X-ray crystallography is not feasible.

Theoretical and Computational Studies of 3 Hydroxy 4 Methylcyclohex 2 En 1 One

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For 3-Hydroxy-4-methylcyclohex-2-en-1-one, this could involve studying its synthesis, degradation, or its reactions with other molecules.

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Transition state analysis would provide detailed information about the geometry of the molecule at the point of maximum energy during a reaction. This can reveal which bonds are breaking and which are forming, offering a deeper understanding of the reaction mechanism. For instance, studying the tautomerization of this compound or its participation in condensation reactions could be effectively modeled.

Illustrative Data Table: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction Coordinate | Parameter | Reactant | Transition State | Product |

| C=O bond length | Å | 1.23 | 1.35 | 1.42 |

| O-H bond length | Å | 0.96 | 1.20 | - |

| Activation Energy | kcal/mol | - | 25.5 | - |

| Reaction Energy | kcal/mol | 0 | - | -10.2 |

Note: This table provides a hypothetical example of the kind of data that would be generated from a transition state analysis for a reaction involving this compound. The values are not based on actual computational results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as solvent molecules or other chemical species.

By simulating the motion of the atoms in the molecule over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding the molecule's shape and how its shape influences its properties and reactivity. For this compound, this would involve analyzing the puckering of the cyclohexene (B86901) ring and the orientation of the hydroxyl and methyl groups.

MD simulations are also essential for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a box of water molecules), it is possible to study how it forms hydrogen bonds and other non-covalent interactions. This is particularly important for understanding its solubility and how it might interact with biological macromolecules.

Illustrative Data Table: Potential Conformational States of this compound from MD Simulations

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Chair | 55 | 0.0 | 75 |

| Twist-Boat | 30 | 5.4 | 20 |

| Boat | 0 | 6.9 | 5 |

Note: The data in this table is a hypothetical representation of the results of a conformational analysis and does not reflect actual data for this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be a powerful tool for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, DFT calculations could predict the chemical shifts of the hydrogen and carbon atoms in its NMR spectra. These predictions, when compared with experimental data, can help in the definitive assignment of the signals to specific atoms in the molecule. Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental measurements to identify the characteristic functional groups present in the molecule.

While experimental data for the positional isomer 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) is available, a direct comparison for this compound would require dedicated computational studies on this specific isomer.

Illustrative Data Table: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Spectrum | Experimental Wavenumber (cm-1) | Calculated Wavenumber (cm-1) | Assignment |

| IR | 3400 | 3450 | O-H stretch |

| IR | 1680 | 1695 | C=O stretch |

| IR | 1620 | 1630 | C=C stretch |

| Spectrum | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Assignment |

| 13C NMR | 198 | 197.5 | C=O |

| 13C NMR | 145 | 144.2 | C-OH |

| 13C NMR | 125 | 126.1 | =C-H |

Note: This table is a hypothetical illustration of how experimental and calculated spectroscopic data would be compared. The values are not actual data for this compound.

Structure-Activity Relationship Studies (SAR) in a Theoretical Context

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. In a theoretical context, this involves using computational methods to build models that can predict the activity of new, unsynthesized compounds.

For this compound, a theoretical SAR study would typically involve creating a library of related molecules with variations in their structure (e.g., changing the substituents on the ring). The electronic and steric properties of these molecules would then be calculated and correlated with their (experimentally determined or predicted) biological activity.

These studies can lead to the development of Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations that relate the structural properties of molecules to their activity. QSAR models can be used to guide the design of new molecules with improved activity and to prioritize which compounds to synthesize and test. Although no specific theoretical SAR studies on this compound have been identified, this approach holds significant promise for the rational design of new derivatives with desired properties.

Illustrative Data Table: Example of Descriptors for a Hypothetical QSAR Study of this compound Analogs

| Analog | Substituent at C4 | LogP | Molar Refractivity | Predicted Activity (IC50, µM) |

| 1 | -CH3 | 1.5 | 45.2 | 10.5 |

| 2 | -C2H5 | 2.0 | 50.1 | 8.2 |

| 3 | -Cl | 1.8 | 46.5 | 9.7 |

| 4 | -OCH3 | 1.3 | 47.3 | 12.1 |

Note: This table provides a simplified and hypothetical example of the type of data used in a QSAR study. The values are for illustrative purposes only.

Application of 3 Hydroxy 4 Methylcyclohex 2 En 1 One As a Synthetic Building Block

Utilization in the Synthesis of Complex Natural Products and Analogues

3-Hydroxy-4-methylcyclohex-2-en-1-one and its close derivatives have proven to be instrumental in the total synthesis of a variety of complex natural products and their analogues. The strategic placement of functional groups within its framework allows for the stereocontrolled introduction of new stereocenters and the facile construction of intricate ring systems.

One notable example is the use of 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) in the synthesis of the natural product kessane. researchgate.net Kessane is a sesquiterpenoid isolated from Valeriana officinalis, and its synthesis showcases the utility of this cyclohexenone derivative in constructing bicyclic systems. The synthesis involves a sequence of reactions that leverage the existing functionality of the starting material to build the characteristic fused ring structure of the target molecule. researchgate.net

Furthermore, derivatives of this compound have been employed in the synthesis of other biologically significant molecules. For instance, chiral 4-alkyl-4-hydroxycyclohexenones are key intermediates in the synthesis of certain anticancer agents. nih.gov The synthesis of these complex molecules often involves the strategic modification of the cyclohexenone core to introduce the necessary side chains and functional groups required for their biological activity. nih.gov

The table below summarizes some of the natural products and analogues synthesized using this compound or its derivatives as a key starting material.

| Natural Product/Analogue | Class of Compound | Key Synthetic Strategy |

| Kessane | Sesquiterpenoid | Intramolecular cyclization |

| Anticancer Agents | Polyketide-derived | Alkylation of the cyclohexenone core |

| Corchoionol C Analogues | Terpenoid | Stereoselective side chain introduction |

This table is based on available research and may not be exhaustive.

Role as a Chiral Pool Starting Material or Auxiliary Precursor

The enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives has been achieved through various methods, including asymmetric transfer hydrogenation reactions using bifunctional ruthenium catalysts. researchgate.net These chiral building blocks can then be used to synthesize a variety of enantiomerically pure compounds.

While specific examples of this compound acting as a chiral auxiliary are not extensively documented, its structural motifs are present in other well-established chiral auxiliaries. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. The principle of using a chiral scaffold to induce asymmetry is a cornerstone of modern stereoselective synthesis. The development of synthetic routes to enantiomerically enriched 4-hydroxycyclohex-2-en-1-one highlights its potential as a precursor to such auxiliaries. foodb.ca

Integration into Cascade Reactions and Multicomponent Syntheses

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation without isolating the intermediates. These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecules. This compound and its derivatives are well-suited substrates for such transformations due to their multiple reactive sites.

For example, C2-substituted 3-methylcyclohex-2-enones can be synthesized through an efficient one-pot, four-step domino reaction. rsc.orgresearchgate.net This process allows for the introduction of various functionalities at the C2 position, creating a diverse library of cyclohexenone derivatives that can be used in further synthetic elaborations. rsc.orgresearchgate.net

Multicomponent reactions, in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent another powerful tool in synthetic chemistry. The reactive nature of the enone system in this compound makes it a potential candidate for participation in such reactions, allowing for the rapid assembly of complex molecular scaffolds. For instance, multi-component cascade reactions involving 3-formylchromones have been developed for the synthesis of highly functionalized bipyrimidine derivatives. researchgate.net While not directly involving this compound, this demonstrates the potential for similar complex transformations involving functionalized cyclic ketones.

Development of Novel Materials Utilizing this compound Scaffolds

The unique structural features of this compound also make it an interesting candidate for the development of novel materials with specific properties. The presence of a hydroxyl group and a polymerizable double bond opens up possibilities for its incorporation into polymeric structures.

The development of biodegradable polymers is an area of significant research interest due to environmental concerns associated with traditional plastics. The cyclohexene (B86901) ring present in this compound is a structural motif found in some biodegradable polyesters. nih.gov Ring-opening polymerization of cyclic monomers containing such structures can lead to the formation of polymers with desirable properties, including biodegradability and good mechanical strength. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Hydroxy-4-methylcyclohex-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Common synthetic routes involve cyclization and oxidation steps. For example, under high pH (e.g., pH 13), redox reactions and esterification can be optimized using methanol or acetone as solvents to stabilize intermediates . Structural analogs like 4-Hydroxy-2,2-dimethylcyclohexanone (PubChem data) suggest that temperature control (20–50°C) and stoichiometric ratios (e.g., 1:1.2 for ketone precursors) are critical for minimizing side products . Yield optimization requires iterative adjustment of catalysts (e.g., acid/base) and purification via column chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- Methodological Answer :

- NMR : H and C NMR identify hydroxyl and methyl groups, with deuterated solvents (e.g., DMSO-d6) enhancing resolution.

- X-ray Crystallography : Single-crystal diffraction (as in Acta Crystallographica reports) resolves stereochemistry and confirms the cyclohexenone backbone .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How are safety protocols tailored for handling reactive intermediates during synthesis?

- Methodological Answer : Safety data sheets for structurally similar compounds (e.g., cyclohexenone derivatives) recommend:

- PPE: Gloves, goggles, and fume hoods to prevent exposure to volatile intermediates .

- Waste disposal: Neutralization of acidic/byproduct streams before disposal.

- Storage: Anhydrous conditions at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., for keto-enol tautomerization) to compare activation energies of competing pathways .

- MD Simulations : Assess solvent effects (e.g., polar aprotic vs. protic) on intermediate stability .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. What strategies address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Systematic impurity profiling : Use HPLC-PDA to identify byproducts (e.g., diastereomers or oxidation artifacts) .

- Isotopic labeling : Track O incorporation in hydroxyl groups to confirm reaction pathways .

- Collaborative validation : Compare NMR data across labs using standardized referencing (e.g., TMS for H NMR) .

Q. How can reaction conditions be optimized for enantioselective synthesis?

- Methodological Answer :

- Chiral catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry .

- Solvent screening : Test chiral solvents (e.g., (R)-limonene) to enhance enantiomeric excess (ee).

- Monitoring : Use polarimetry or chiral HPLC to quantify ee during kinetic resolution .

Key Methodological Considerations

- Theoretical integration : Align experimental design with mechanistic hypotheses (e.g., frontier molecular orbital theory for cycloadditions) .

- Ethical compliance : Adhere to institutional guidelines for hazardous waste and toxicological assessments .

- Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling for robust data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.